molecular formula C9H8ClN3O2 B2967272 Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 2091473-85-5

Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2967272
CAS No.: 2091473-85-5
M. Wt: 225.63
InChI Key: KFZQHTVRVQOEIO-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate is a chemical compound belonging to the class of pyrazolopyridines This compound features a pyrazolo[3,4-b]pyridine core structure with a chlorine atom at the 6th position and a methyl group at the 1st position, along with a carboxylate ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as pyrazolopyridine derivatives.

  • Reaction Steps: The compound can be synthesized through a multi-step reaction process involving the following steps:

    • Formation of Pyrazolopyridine Core: The pyrazolopyridine core can be formed through cyclization reactions involving appropriate precursors.

    • Chlorination: Introduction of the chlorine atom at the 6th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

    • Esterification: The carboxylate ester group can be introduced through esterification reactions using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification and quality control measures to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups present in the compound.

  • Substitution: Substitution reactions can occur at different positions of the pyrazolopyridine core, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Reduced derivatives with different functional groups.

  • Substitution Products: Substituted pyrazolopyridines with different substituents at various positions.

Scientific Research Applications

Synthetic Methods

The synthesis of methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate can be achieved through several methods:

  • Starting Materials : The synthesis often begins with preformed pyrazole or pyridine derivatives.
  • Reagents : Common reagents include:
    • Potassium permanganate for oxidation
    • Sodium borohydride for reduction
    • Various amines or thiols for substitution reactions

These methods can be optimized for better yields and purity, making the compound accessible for research applications.

This compound exhibits significant biological activity, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). These kinases are implicated in various cancer pathways, suggesting potential therapeutic applications in oncology.

Key Biological Activities:

  • TRPV1 Antagonist Potency : The compound has shown efficacy as a TRPV1 antagonist, which may have implications in pain management and inflammatory conditions.
  • Inhibition of TRKs : As an inhibitor of TRKs, it could serve as a lead compound in developing new cancer therapeutics.

Applications in Drug Discovery

The versatility of this compound extends to its use in drug discovery efforts. Its derivatives may interact with various biological targets, influencing signaling pathways crucial for cell proliferation and survival.

Case Studies:

  • Cancer Therapeutics : Research indicates that modifications of this compound have been explored for their potential to inhibit cancer cell growth by targeting TRKs.
  • Pain Management : Studies have demonstrated its effectiveness as a TRPV1 antagonist, opening avenues for developing new analgesics.

Mechanism of Action

The mechanism by which Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Methyl 6-chloro-1-methylpyrazolo[4,3-b]pyridine-5-carboxylate: Similar structure but different position of the pyrazolopyridine core.

  • Methyl 6-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carboxylate: Similar structure but with an ethyl group instead of a methyl group at the 1st position.

  • Methyl 6-bromo-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom at the 6th position.

Uniqueness: Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific combination of functional groups and positions, which can lead to distinct biological and chemical properties compared to similar compounds.

Biological Activity

Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₈ClN₃O₂
  • Molecular Weight : 211.60 g/mol
  • CAS Number : 1501084-74-7

This compound interacts with various biological targets, primarily through enzyme inhibition. Similar compounds have demonstrated the ability to bind to specific enzymes, thereby inhibiting their activity. This binding can affect several biochemical pathways, particularly those involved in cancer cell proliferation and survival.

Biological Activity

The biological activity of this compound has been primarily studied in the context of cancer research and other therapeutic areas:

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine structures exhibit significant antiproliferative effects against various cancer cell lines. The mechanisms include:

  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Inhibition of Angiogenesis : They can reduce the formation of new blood vessels, which is critical for tumor growth and metastasis.
  • Cell Cycle Arrest : this compound has been linked to cell cycle arrest at specific phases, which prevents cancer cells from dividing and proliferating.

Enzyme Inhibition

The compound has also been noted for its ability to inhibit key enzymes involved in cancer progression:

  • Phosphodiesterase Inhibition : Similar compounds have been reported to inhibit phosphodiesterase enzymes, which play a role in various signaling pathways.
  • Kinase Inhibition : It may target specific kinases involved in signal transduction pathways that promote cell growth and survival.

Case Studies

  • Study on Antiproliferative Effects :
    A study evaluated the antiproliferative effects of pyrazolo[3,4-b]pyridine derivatives on human cancer cell lines. This compound showed a dose-dependent reduction in cell viability with IC50 values indicating potent activity against breast and lung cancer cells .
  • Mechanistic Insights :
    Another investigation focused on the mechanism of action, revealing that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells. This suggests that the compound may modulate apoptotic pathways effectively .

Research Findings

Recent studies highlight several important findings regarding the biological activity of this compound:

Study Findings
Significant antiproliferative effects observed in various cancer cell lines.
Induction of apoptosis through modulation of apoptotic factors.
Potential as a scaffold for developing new therapeutic agents targeting tropomyosin receptor kinases (TRKs).

Properties

IUPAC Name

methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-13-8-5(4-11-13)3-6(7(10)12-8)9(14)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZQHTVRVQOEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=C(C=C2C=N1)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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